molecular formula C9H10N2O4 B556588 2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 22888-56-8

2-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No. B556588
CAS RN: 22888-56-8
M. Wt: 210.19 g/mol
InChI Key: YTHDRUZHNYKZGF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-DL-Phenylalanine, is a compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The compound is also known by other names such as DL-3-NO2-Phe-OH, and its CAS number is 19883-74-0 .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(3-nitrophenyl)propanoic acid is InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) . The Canonical SMILES structure is C1=CC(=CC(=C1)N+[O-])CC(C(=O)O)N .


Physical And Chemical Properties Analysis

2-Amino-3-(3-nitrophenyl)propanoic acid has a molecular weight of 210.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 210.06405680 g/mol . The Topological Polar Surface Area is 109 Ų , and it has a Heavy Atom Count of 15 .

Scientific Research Applications

  • Antioxidant, Anti-inflammatory, and Antiulcer Activity : A study synthesized novel derivatives of 2-amino-3-(3-nitrophenyl)propanoic acid, demonstrating significant antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).

  • Short Synthesis for Derivatives : An effective synthesis method for ethyl 3-(3-aminophenyl)propanoate, a derivative of 2-amino-3-(3-nitrophenyl)propanoic acid, was developed, showcasing its potential in various applications (Nagel, Radau, & Link, 2011).

  • Synthesis and Docking Studies of Organotin(IV) Complexes : A study focused on the synthesis of organotin(IV) complexes derived from N-Phthalimido β-Amino Acid Derivatives, including derivatives of 2-amino-3-(3-nitrophenyl)propanoic acid. These complexes exhibited antibacterial activity and were tested for hypoglycemic activities in diabetic rabbits (Ahmed et al., 2021).

  • Spectroscopic Profiling and Molecular Docking Analysis : Another study focused on the characterization of 3-Amino-3-(2-nitrophenyl) propionic acid through spectroscopic profiling and molecular docking. This study highlighted its low toxicity levels and potential for binding with different proteins (Abraham et al., 2018).

  • Photolabile Amino Protecting Group for Amino Acids : 2-(2-Nitrophenyl)propyloxycarbonyl, a related compound, has been used as a photolabile protecting group for amino acids in peptide synthesis (DeLisi, Laursen, & Bhushan, 2003).

  • Synthesis of Dabigatran Etexilate : A study described the synthesis of Dabigatran Etexilate starting from 4-methylamino-3-nitrobenzoic acid, a compound structurally related to 2-amino-3-(3-nitrophenyl)propanoic acid (Cheng Huansheng, 2013).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-nitrophenyl)propanoic acid

CAS RN

19883-74-0
Record name NSC21948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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